6|A,7|A-Epoxyasteriscunolide A
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Overview
Description
6|A,7|A-Epoxyasteriscunolide A is a sesquiterpenoid compound known for its cytotoxic properties. It has shown significant activity against leukemia cell lines such as HL-60 and MOLT-3, with IC50 values ranging from 4.1 to 5.4 μM . This compound is derived from plants and belongs to the class of ketones, aldehydes, and acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6|A,7|A-Epoxyasteriscunolide A involves several steps, starting from naturally occurring sesquiterpenes. The key steps include epoxidation and cyclization reactions. Specific reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
6|A,7|A-Epoxyasteriscunolide A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, enhancing the compound’s biological activity.
Reduction: Reduction reactions can alter the compound’s structure, potentially leading to new derivatives with different properties.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
Scientific Research Applications
6|A,7|A-Epoxyasteriscunolide A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sesquiterpenoid chemistry and to develop new synthetic methodologies.
Biology: The compound’s cytotoxic properties make it a valuable tool for studying cell biology and cancer research.
Medicine: Due to its activity against leukemia cell lines, it is being investigated as a potential anticancer agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6|A,7|A-Epoxyasteriscunolide A involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to induce apoptosis in cancer cells by disrupting cellular pathways and inhibiting key enzymes involved in cell survival . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of oxidative stress and mitochondrial dysfunction .
Comparison with Similar Compounds
Similar Compounds
6|A,7|A-Epoxyasteriscunolide B: Another sesquiterpenoid with similar cytotoxic properties.
Artemisinin: A well-known sesquiterpenoid used in malaria treatment, also showing cytotoxic effects against cancer cells.
Parthenolide: A sesquiterpene lactone with anti-inflammatory and anticancer properties
Properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(4S,6S,8E,11S)-6,10,10-trimethyl-5,12-dioxatricyclo[9.2.1.04,6]tetradeca-1(14),8-diene-7,13-dione |
InChI |
InChI=1S/C15H18O4/c1-14(2)7-6-10(16)15(3)11(19-15)5-4-9-8-12(14)18-13(9)17/h6-8,11-12H,4-5H2,1-3H3/b7-6+/t11-,12-,15+/m0/s1 |
InChI Key |
BACLGEOXUFGEJY-LCYRGTSKSA-N |
Isomeric SMILES |
C[C@@]12[C@@H](O1)CCC3=C[C@@H](C(/C=C/C2=O)(C)C)OC3=O |
Canonical SMILES |
CC1(C=CC(=O)C2(C(O2)CCC3=CC1OC3=O)C)C |
Origin of Product |
United States |
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